molecular formula C25H32ClF4NO4 B12369657 VMAT2-IN-I HCl

VMAT2-IN-I HCl

货号: B12369657
分子量: 522.0 g/mol
InChI 键: IUOHFZVLXJSQCL-SXWPHCFWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VMAT2-IN-4 is a compound that acts as an inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a proton-dependent antiporter responsible for loading monoamine neurotransmitters into synaptic vesicles. Dysregulation of VMAT2 can lead to several neuropsychiatric disorders, including Parkinson’s disease and schizophrenia .

准备方法

The synthetic routes and reaction conditions for VMAT2-IN-4 are not widely documented in public literature. the preparation of similar VMAT2 inhibitors typically involves multi-step organic synthesis, including the formation of key intermediates through reactions such as nucleophilic substitution, reduction, and cyclization. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

化学反应分析

VMAT2-IN-4, like other VMAT2 inhibitors, may undergo various chemical reactions, including:

    Oxidation: This reaction could involve the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions would depend on the specific reagents and conditions used.

科学研究应用

VMAT2-IN-4 has several scientific research applications, including:

    Chemistry: It is used to study the mechanisms of neurotransmitter transport and inhibition.

    Biology: It helps in understanding the role of VMAT2 in neurotransmission and its impact on neuropsychiatric disorders.

    Medicine: VMAT2-IN-4 is used in the development of therapeutic agents for conditions like Parkinson’s disease, Huntington’s disease, and schizophrenia.

    Industry: It may be used in the development of pharmaceuticals targeting VMAT2.

作用机制

VMAT2-IN-4 exerts its effects by inhibiting the function of VMAT2. This inhibition reduces the loading of monoamine neurotransmitters into synaptic vesicles, thereby decreasing their release into the synaptic cleft. The molecular targets involved include the binding sites on VMAT2 where VMAT2-IN-4 interacts, locking VMAT2 in an occluded conformation and preventing its normal function .

相似化合物的比较

VMAT2-IN-4 can be compared with other VMAT2 inhibitors such as tetrabenazine and reserpine. These compounds also inhibit VMAT2 but may differ in their binding affinities, specific interactions with VMAT2, and therapeutic applications. VMAT2-IN-4 may offer unique advantages in terms of specificity and efficacy in inhibiting VMAT2 .

属性

分子式

C25H32ClF4NO4

分子量

522.0 g/mol

IUPAC 名称

(2R)-3-[(2S,5R)-2,5-bis[2-[4-(difluoromethoxy)phenyl]ethyl]pyrrolidin-1-yl]propane-1,2-diol;hydrochloride

InChI

InChI=1S/C25H31F4NO4.ClH/c26-24(27)33-22-11-3-17(4-12-22)1-7-19-9-10-20(30(19)15-21(32)16-31)8-2-18-5-13-23(14-6-18)34-25(28)29;/h3-6,11-14,19-21,24-25,31-32H,1-2,7-10,15-16H2;1H/t19-,20+,21-;/m1./s1

InChI 键

IUOHFZVLXJSQCL-SXWPHCFWSA-N

手性 SMILES

C1C[C@H](N([C@H]1CCC2=CC=C(C=C2)OC(F)F)C[C@H](CO)O)CCC3=CC=C(C=C3)OC(F)F.Cl

规范 SMILES

C1CC(N(C1CCC2=CC=C(C=C2)OC(F)F)CC(CO)O)CCC3=CC=C(C=C3)OC(F)F.Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。